The synthesis of 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-methylmethanamine typically involves multi-step reactions that may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
COC1=C(C(=C(N(C)C)C=C1)C)C(=C(C)C)O
This notation provides a concise representation of the molecular structure that can be utilized for computational chemistry applications.
The compound can undergo various chemical reactions typical for amines and substituted pyridines:
These reactions are significant for modifying the compound for specific applications or enhancing its pharmacological properties.
Understanding these mechanisms requires further biochemical studies to elucidate its specific interactions within biological systems.
These properties are crucial for determining the handling and storage conditions necessary for research applications.
The unique structural features of 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-methylmethanamine position it as a valuable compound in both medicinal chemistry and pharmacological research contexts. Further studies are warranted to explore its full potential in these areas.
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: